molecular formula C10H12BrNO2 B1640150 4-Bromo-2-tert-butyl-1-nitrobenzene

4-Bromo-2-tert-butyl-1-nitrobenzene

Cat. No.: B1640150
M. Wt: 258.11 g/mol
InChI Key: CMOVHEIILZUNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Nitroaromatic Compounds in Contemporary Chemistry

Nitroaromatic compounds, characterized by the presence of a nitro group (-NO₂) attached to an aromatic ring, are a cornerstone of modern chemistry. numberanalytics.commdpi.com The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic system, making these compounds crucial intermediates in a wide array of synthetic applications. numberanalytics.commdpi.com They are integral to the production of pharmaceuticals, dyes, polymers, and agricultural chemicals. nih.govnih.gov The versatile reactivity of the nitro group allows it to be transformed into other functional groups, most notably through reduction to form aromatic amines, which are precursors to a vast number of bioactive molecules and materials. wikipedia.org

The presence of the nitro group can activate the aromatic ring for nucleophilic aromatic substitution, a reaction that is otherwise difficult to achieve with unsubstituted aromatic systems. wikipedia.org This reactivity, combined with their role in directing the regioselectivity of further electrophilic substitutions, makes nitroaromatics indispensable tools for organic chemists. mdpi.com Their importance is underscored by the millions of tons synthesized and utilized annually in various industrial processes. mdpi.com

Overview of Sterically Hindered and Halogenated Aromatic Systems

The introduction of bulky substituents, such as a tert-butyl group, creates what is known as a sterically hindered aromatic system. This steric bulk can have a profound impact on the molecule's reactivity and conformation. It can direct the position of incoming reagents in chemical reactions by physically blocking certain sites, a property often exploited to achieve high regioselectivity in synthesis. researchgate.net Furthermore, steric hindrance can influence the stability of reactive intermediates and transition states, thereby affecting reaction rates and product distributions.

Halogenated aromatic compounds, those containing one or more halogen atoms (F, Cl, Br, I) on the aromatic ring, are also of significant interest. nih.gov The halogen substituent modifies the electronic properties of the ring, typically through an electron-withdrawing inductive effect and an electron-donating resonance effect. This dual nature influences the ring's reactivity towards both electrophilic and nucleophilic attack. nih.gov Halogenated aromatics are widely used in pharmaceuticals, agrochemicals, and materials science. iloencyclopaedia.org The carbon-halogen bond also serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Unique Structural Features and Research Interest in 4-Bromo-2-tert-butyl-1-nitrobenzene

This compound is a molecule that embodies the characteristics of nitroaromatic, sterically hindered, and halogenated systems. Its structure features a nitro group, a bulky tert-butyl group, and a bromine atom strategically positioned on the benzene (B151609) ring. This specific arrangement of functional groups leads to a unique interplay of steric and electronic effects, making it a valuable subject of research.

The primary research interest in this compound lies in its utility as a synthetic intermediate. The presence of the bromine atom allows for its participation in a variety of cross-coupling reactions, while the nitro group can be readily converted into an amino group or other functionalities. The tert-butyl group, in addition to providing steric bulk, also influences the regioselectivity of these transformations. This combination of features makes this compound a versatile precursor for the synthesis of more complex and potentially bioactive molecules.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
CAS Number 70729-05-4
Alternate CAS Number 860687-69-0
Alternate CAS Number 6310-17-4
Melting Point 93-94 °C
Boiling Point 298 °C at 760 mmHg
Flash Point 134 °C
Density 1.401 g/cm³
LogP 4.178

Note: The physicochemical properties are based on available data and may vary slightly between different sources. lookchem.comnih.govchemicalbook.comachemblock.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-tert-butyl-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)8-6-7(11)4-5-9(8)12(13)14/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOVHEIILZUNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is a powerful tool for mapping the chemical environment of atomic nuclei, offering detailed insights into the connectivity and spatial arrangement of atoms in a molecule.

Proton NMR (¹H NMR) spectroscopy of 4-Bromo-2-tert-butyl-1-nitrobenzene reveals distinct signals for the protons of the tert-butyl group and the aromatic ring. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet, shifted downfield due to the proximity of the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons provide crucial information about their positions relative to the bromine, tert-butyl, and nitro substituents.

Proton Environment Typical Chemical Shift (δ, ppm) Multiplicity
tert-Butyl Protons~1.3Singlet
Aromatic Protons7.5 - 8.2Multiplet

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound displays unique resonances for each carbon atom in the molecule, including those in the tert-butyl group and the aromatic ring. The chemical shifts are influenced by the electronic effects of the substituents. For instance, the carbon atom attached to the electron-withdrawing nitro group will be shifted significantly downfield.

Carbon Environment Typical Chemical Shift (δ, ppm)
C-NO₂~148
C-Br~120
C-tert-butyl~155
Aromatic CH125 - 135
tert-Butyl (quaternary)~35
tert-Butyl (methyl)~31

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Nitrogen-14 Nuclear Quadrupole Resonance (¹⁴N NQR) spectroscopy is a specialized technique particularly sensitive to the electronic environment of nitrogen atoms. capes.gov.brresearchgate.net In nitroaromatic compounds, the ¹⁴N NQR frequencies are directly related to the electric field gradient at the nitrogen nucleus, which is influenced by the nature and position of other substituents on the aromatic ring. capes.gov.brdtic.mil This technique can provide valuable information about the electronic distribution within the nitro group and can be used to study intermolecular interactions in the solid state. nih.gov The quadrupole coupling constant is sensitive to factors like the twist angle of the NO₂ group relative to the benzene (B151609) ring. dtic.mil

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational energy levels of molecules, providing a "fingerprint" based on the types of chemical bonds and functional groups present.

The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the nitro (NO₂) group. Typically, two distinct bands are observed: the asymmetric stretching vibration at a higher frequency and the symmetric stretching vibration at a lower frequency. The C-Br stretching vibration also gives rise to a characteristic absorption band, although it is generally weaker.

Vibrational Mode Typical Wavenumber (cm⁻¹)
Asymmetric NO₂ Stretch~1530
Symmetric NO₂ Stretch~1350
C-Br Stretch600 - 500

Note: The exact peak positions can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also show characteristic bands for the nitro group and other functional groups. nih.gov Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic transition of the molecule, can be used to selectively enhance the vibrations of the nitroaromatic chromophore, providing a highly specific fingerprint of the compound. nih.gov

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₁₀H₁₂BrNO₂), the molecular weight is approximately 258.11 g/mol . quora.comstackexchange.com The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

While a specific experimental mass spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on the known behavior of related aromatic nitro and halogenated compounds. The fragmentation of such molecules is often influenced by the stability of the resulting ions and neutral fragments.

A primary fragmentation pathway for compounds with a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. In the case of this compound, this would lead to a fragment ion at m/z 243/245. Subsequent fragmentation could involve the loss of the nitro group (NO₂) or other neutral molecules.

The fragmentation of nitroaromatic compounds often involves the loss of the nitro group as •NO₂ (a loss of 46 amu) or the rearrangement and loss of NO followed by CO. The presence of the bromine atom also introduces the possibility of its cleavage as a bromine radical (•Br), leading to a fragment at m/z 178.

A plausible fragmentation pathway is summarized in the table below:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossDescription
258/260243/245•CH₃Loss of a methyl radical from the tert-butyl group
258/260212/214•NO₂Loss of the nitro group
258/260178•BrLoss of a bromine radical
243/245197/199•NO₂Loss of the nitro group from the [M-CH₃]⁺ ion

X-ray Crystallography for Solid-State Molecular Conformation and Packing

To date, a definitive crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). cam.ac.ukcam.ac.uk However, analysis of related structures allows for a detailed prediction of its solid-state conformation and intermolecular interactions.

The steric hindrance between the ortho-substituted bromine atom and the nitro group, as well as the bulky tert-butyl group, is expected to cause significant out-of-plane twisting of the nitro and tert-butyl groups relative to the benzene ring. In many ortho-substituted nitrobenzenes, the nitro group is twisted out of the plane of the aromatic ring to relieve steric strain. This dihedral angle (O-N-C-C) would likely be non-zero in this compound.

The presence of a tert-butyl group adjacent to a substituent on a benzene ring typically induces steric strain that can affect the bond angles and lengths within the ring. The C-C-C angles of the benzene ring at the point of substitution may deviate from the ideal 120° to accommodate the bulky group.

Intramolecular interactions, such as weak hydrogen bonds between the oxygen atoms of the nitro group and the hydrogen atoms of the tert-butyl group (C-H···O), could also influence the conformation. However, significant intramolecular hydrogen bonding is less likely due to the unfavorable geometry. stackexchange.comcdnsciencepub.comvedantu.comlearncbse.in

In the solid state, the packing of this compound molecules would be governed by a combination of weak intermolecular forces. Halogen bonding, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule (such as the oxygen of a nitro group), is a plausible interaction that could direct the crystal packing.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Tert Butyl 1 Nitrobenzene

Reactivity of the Nitro Group in Sterically Hindered Aromatics

The nitro group, a strong deactivating and meta-directing substituent in electrophilic aromatic substitution, exhibits its own characteristic reactivity, which is modulated by the sterically demanding ortho-tert-butyl group.

Catalytic Reduction to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. In the case of sterically hindered nitroaromatics like 4-bromo-2-tert-butyl-1-nitrobenzene, this reaction can be achieved through catalytic hydrogenation. A variety of catalysts and hydrogen sources can be employed for this purpose.

One effective method is mechanochemical catalytic transfer hydrogenation (CTH). mdpi.com This solvent-free approach utilizes a palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as the hydrogen donor, offering an environmentally friendly route to the corresponding aniline. mdpi.com The reaction proceeds efficiently under ball-milling conditions, tolerating a range of functional groups. mdpi.com

Traditional catalytic hydrogenation using molecular hydrogen in a suitable solvent is also a viable method. For instance, nitroaryl compounds can be stirred under a hydrogen atmosphere in ethanol (B145695) with a catalyst to yield the aminoaryl product. chemicalbook.com Non-noble metal catalysts, such as those based on nickel, have also been investigated for nitroaromatic hydrogenation. rsc.org The mechanism on these catalysts can differ from noble metal catalysts, sometimes involving initial dissociation of the N-O bonds. rsc.org The choice of catalyst is crucial for achieving high selectivity, especially when other reducible functional groups are present. frontiersin.orgnih.gov For example, sulfided platinum catalysts have been shown to selectively reduce nitro groups in the presence of activated heteroaryl halides. nih.gov

The general transformation is illustrated in the following reaction scheme:

Reaction scheme showing the catalytic reduction of this compound to 4-bromo-2-tert-butylaniline.

Table 1: Conditions for Catalytic Reduction of Nitroarenes

CatalystHydrogen SourceSolventConditionsSelectivity
Pd/CAmmonium FormateNone (Mechanochemical)Ball-millingHigh, tolerates various functional groups
CPIPHydrogen gasEthanol25-30°C, 6hHigh
Sulfided PlatinumHydrogen gasNot specifiedLow temperature and pressureChemoselective for nitro group over heteroaryl halides
Non-noble metals (e.g., Ni)Hydrogen gasNot specifiedVariesCan be efficient, mechanism differs from noble metals

Selective Transformations of the Nitro Group to Other Nitrogen-Containing Functions

Beyond complete reduction to the amine, the nitro group can be selectively transformed into other nitrogen-containing functionalities such as hydroxylamines, azo compounds, and azoxy compounds. The outcome of the reduction is highly dependent on the reaction conditions, including the choice of reducing agent, catalyst, and solvent.

For instance, the catalytic reduction of aromatic nitro compounds can be controlled to yield N-phenylhydroxylamine derivatives as the primary product. nih.gov This selective partial hydrogenation is of significant interest as N-arylhydroxylamines are valuable synthetic intermediates. whiterose.ac.uk The use of specific catalysts and reducing agents, such as hydrazine hydrate in the presence of a catalyst, can favor the formation of hydroxylamines. nih.govgoogle.com

Under different conditions, particularly in the presence of a base, the reaction can be directed towards the formation of azo or azoxy compounds. mdpi.comnih.gov The proposed mechanism often involves the initial reduction of the nitro group to nitrosobenzene and then to N-phenylhydroxylamine. mdpi.comnih.gov In alkaline media, N-phenylhydroxylamine can condense with nitrosobenzene to form an azoxy compound, which can be further reduced to an azo compound. mdpi.com

The general pathways for these transformations are summarized below:

Reaction scheme showing the selective reduction of a nitroaromatic to <a href=

Table 2: Selective Reduction Products of Nitroarenes

ProductKey Reaction Conditions
N-ArylhydroxylamineCatalytic reduction with controlled hydrogen source (e.g., hydrazine hydrate)
Azoxy CompoundReduction under basic conditions, condensation of nitroso and hydroxylamine intermediates
Azo CompoundFurther reduction of the azoxy compound

Photoreactions of Nitrobenzene (B124822) Derivatives

Nitrobenzene and its derivatives are known to undergo photochemical reactions upon irradiation with UV light. rsc.orgacs.org For ortho-substituted nitrobenzyl compounds, a common photoreaction is the release of a leaving group from the benzylic position. researchgate.netrsc.org This process is initiated by an intramolecular hydrogen atom transfer from the benzylic position to the excited nitro group, forming an aci-nitro intermediate. researchgate.net This intermediate can then undergo further reactions leading to the cleavage of the leaving group. researchgate.net

While this compound does not have a benzylic substituent, the principles of nitrobenzene photochemistry are relevant. The photoexcitation of nitrobenzene derivatives can lead to the formation of biradical species that can participate in subsequent reactions. tandfonline.com For example, photoexcited nitrobenzene can abstract a hydrogen atom from a suitable donor, such as a thiol, initiating a reaction cascade that can lead to the formation of sulfonamides. tandfonline.com The solvent can also play a crucial role in the photodynamics of nitrobenzene, influencing processes like internal conversion and vibrational energy transfer. acs.org

Reactivity of the Bromine Substituent in Ortho-tert-butyl-Nitrobenzene Systems

The bromine atom on the aromatic ring is a versatile handle for various chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The presence of the ortho-tert-butyl group introduces significant steric hindrance that can affect the rates and feasibility of these reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways with Steric Considerations

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. The nitro group in the para position to the bromine in this compound strongly activates the ring towards nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

The general mechanism is as follows:

General mechanism of nucleophilic aromatic substitution (SNAr).

The presence of the bulky tert-butyl group ortho to the site of nucleophilic attack can sterically hinder the approach of the nucleophile, potentially slowing down the reaction. chemistrysteps.com However, SNAr reactions are generally less sensitive to steric hindrance at the reaction center compared to SN2 reactions on aliphatic carbons. chemistrysteps.com The rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex, and the stability of this intermediate is crucial. The electron-withdrawing nitro group plays a key role in stabilizing this negatively charged intermediate through resonance. libretexts.orgyoutube.com

Despite the steric hindrance, SNAr reactions with various nucleophiles, including highly sterically hindered amines, can be successfully carried out, sometimes under mild, aqueous conditions with the aid of additives like hydroxypropyl methylcellulose (HPMC). d-nb.info

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The bromine substituent in this compound makes it a suitable substrate for reactions like the Suzuki and Heck couplings. These reactions have become cornerstones of modern organic synthesis and are widely used in the pharmaceutical and materials science industries. nobelprize.orgresearchgate.net

Suzuki Coupling

The Suzuki coupling involves the reaction of an organoboron compound (typically a boronic acid) with an aryl halide in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nobelprize.org

A general catalytic cycle for the Suzuki coupling is shown below:

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The steric hindrance from the ortho-tert-butyl group in this compound can influence the rate of the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. However, various palladium catalysts and ligands have been developed to facilitate the coupling of sterically hindered aryl halides. organic-chemistry.org

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org

The catalytic cycle for the Heck reaction involves the following key steps:

Catalytic cycle of the Heck reaction.

Similar to the Suzuki coupling, the oxidative addition of the aryl bromide to the palladium(0) catalyst is the initial step. The steric bulk of the ortho-tert-butyl group can be a factor, but efficient catalyst systems are available for the Heck reaction of various aryl bromides. mdpi.comresearchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve good yields. mdpi.com

Photoelectrochemically-Induced Halogen Exchange (Halex) Reactions

Photoelectrochemically-induced halogen exchange (Halex) reactions offer a novel approach to the synthesis of halogenated aromatic compounds. While direct studies on this compound are not extensively documented, research on related bromonitrobenzenes provides a framework for understanding its potential behavior in such reactions.

The photoelectrochemical reduction of compounds like para-bromonitrobenzene and 2,4-dibromonitrobenzene in acetonitrile has been shown to proceed through an ECECE (Electron transfer, Chemical step, Electron transfer, Chemical step, Electron transfer) mechanism. This process involves the initial formation of a radical anion upon irradiation. In the presence of a suitable supporting electrolyte, such as one containing chloride ions, a light-induced rupture of the carbon-bromine (C-Br) bond can occur. This is followed by the competing formation of a carbon-chlorine (C-Cl) bond, leading to a halogen exchange.

For this compound, a similar mechanism can be postulated. The presence of the electron-withdrawing nitro group would facilitate the initial electron transfer to form the radical anion. Subsequent irradiation would likely promote the cleavage of the C-Br bond. The bulky tert-butyl group at the ortho position might influence the stability of the resulting aryl radical and the stereochemistry of the subsequent reaction with a halide ion.

Table 1: Proposed Mechanistic Steps in the Photoelectrochemically-Induced Halex Reaction of this compound

StepDescriptionIntermediate/Product
1. Electron Transfer (E)Initial reduction of the aromatic ring to form a radical anion.[this compound]•⁻
2. Chemical Step (C)Light-induced cleavage of the C-Br bond.2-tert-butyl-1-nitrophenyl radical + Br⁻
3. Electron Transfer (E)Further reduction of the aryl radical.2-tert-butyl-1-nitrophenyl anion
4. Chemical Step (C)Reaction with a halide from the supporting electrolyte (e.g., Cl⁻).4-Chloro-2-tert-butyl-1-nitrobenzene
5. Electron Transfer (E)Final electron transfer to complete the process.[4-Chloro-2-tert-butyl-1-nitrobenzene]•⁻

Influence of the tert-Butyl Group on Reaction Pathways

The tert-butyl group, being a bulky and weakly electron-donating substituent, exerts significant steric and electronic effects that profoundly influence the reactivity and regioselectivity of this compound.

Steric Effects on Reaction Rates and Regioselectivity in Ring Transformations

The most prominent feature of the tert-butyl group is its large steric bulk. This steric hindrance plays a crucial role in directing the outcome of various reactions by impeding the approach of reagents to the adjacent positions.

In nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), the ortho-tert-butyl group can sterically hinder the incoming nucleophile. This can lead to a decrease in the reaction rate compared to a less hindered substrate.

In electrophilic aromatic substitution (EAS) reactions, the tert-butyl group's bulk makes the ortho position (position 3) significantly less accessible to incoming electrophiles. Consequently, electrophilic attack is more likely to occur at the less hindered available positions on the ring, primarily the position para to the tert-butyl group if it were not for the directing effects of the other substituents. However, in this specific molecule, the strong deactivating and meta-directing effect of the nitro group, coupled with the presence of the bromine atom, will dominate the regioselectivity.

Electronic Perturbations from the tert-Butyl Group

Electronically, the tert-butyl group is considered a weak activating group in electrophilic aromatic substitution. It donates electron density to the aromatic ring through an inductive effect, arising from the difference in electronegativity between the sp³-hybridized carbon of the tert-butyl group and the sp²-hybridized carbon of the benzene (B151609) ring. This electron donation can stabilize the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic attack.

Hyperconjugation, the delocalization of electrons from the C-C σ-bonds of the tert-butyl group into the π-system of the ring, also contributes to its electron-donating nature. This effect, however, is generally considered to be of minor importance for the tert-butyl group compared to the inductive effect.

Unimolecular Decomposition Mechanisms and Thermal Behavior

The thermal stability and decomposition pathways of nitroaromatic compounds are of significant interest, particularly in the context of energetic materials. The substituents on the aromatic ring play a critical role in determining the thermal behavior of these molecules.

Energetic Pathways for C-N Bond Dissociation and Radical Formation

A primary and often rate-determining step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the carbon-nitro (C-NO₂) bond. This process results in the formation of an aryl radical and a nitrogen dioxide (NO₂) radical.

C₁₀H₁₂BrNO₂ → •C₁₀H₁₂Br + •NO₂

The energy required for this bond scission, known as the bond dissociation energy (BDE), is a key parameter in determining the thermal stability of the compound. For nitroaromatics, C-NO₂ BDEs are typically in the range of 280-300 kJ/mol. The actual value for this compound would be influenced by the electronic effects of the tert-butyl and bromine substituents.

Following the initial C-N bond cleavage, a cascade of secondary reactions involving the generated radicals can occur, leading to the formation of various gaseous products and a solid residue.

Impact of Ortho-tert-butyl and Para-Bromine Substituents on Decomposition Kinetics

The presence of the ortho-tert-butyl group is expected to have a significant impact on the decomposition kinetics of this compound. Studies on other ortho-substituted nitroaromatics, such as o-nitrotoluene, have shown that alternative, lower-energy decomposition pathways can become dominant.

For instance, an intramolecular rearrangement involving the ortho substituent can occur. In the case of this compound, it is conceivable that an intramolecular hydrogen abstraction from one of the methyl groups of the tert-butyl group by the nitro group could initiate a different decomposition pathway. This would be a lower activation energy process compared to the direct C-NO₂ bond homolysis and would therefore be favored at lower temperatures.

The para-bromine substituent also influences the decomposition kinetics, primarily through its electronic effect. As an electron-withdrawing group, it can affect the strength of the C-NO₂ bond. However, its impact is likely to be less pronounced than that of the ortho-tert-butyl group, which can introduce entirely new reaction channels through steric interactions and proximity effects.

Table 2: Potential Influences of Substituents on the Thermal Decomposition of this compound

SubstituentPositionPotential Effect on Decomposition
tert-ButylorthoMay lower the decomposition temperature by enabling alternative intramolecular rearrangement pathways. Steric strain may also weaken the C-NO₂ bond.
BromineparaElectron-withdrawing nature may slightly strengthen the C-NO₂ bond, but this effect is likely secondary to the influence of the ortho-tert-butyl group.

Computational and Theoretical Investigations of 4 Bromo 2 Tert Butyl 1 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations have become an indispensable tool for understanding the electronic structure and energetic properties of molecules like 4-Bromo-2-tert-butyl-1-nitrobenzene. These computational methods provide insights into molecular geometry, electronic properties, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to determine its optimized molecular geometry, including bond lengths and angles. researchgate.net These theoretical results often show good agreement with experimental data obtained from techniques like single crystal X-ray diffraction. researchgate.net

DFT studies also provide valuable information about the electronic properties of the molecule. For instance, calculations can reveal the distribution of electron density and predict spectroscopic properties. The fundamental vibrational frequencies and intensities of vibrational bands can be calculated, aiding in the interpretation of experimental infrared and Raman spectra. researchgate.net

Table 1: Calculated Molecular Properties of a Substituted Nitrobenzene (B124822) Derivative using DFT

PropertyCalculated Value
Dipole MomentVaries with basis set
PolarizabilityVaries with basis set
First Order HyperpolarizabilityVaries with basis set

Note: Specific values for this compound require dedicated calculations, but this table illustrates the types of data obtained from DFT studies on similar molecules. The polarizability and first hyperpolarizability suggest potential applications in nonlinear optical materials. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comufla.br The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For nitroaromatic compounds, the presence of the electron-withdrawing nitro group typically lowers the energy of the LUMO, making the molecule a better electron acceptor.

Electron affinity, the energy released when an electron is added to a neutral atom or molecule to form a negative ion, is another important parameter derived from FMO analysis. A higher electron affinity indicates a greater tendency to accept an electron.

Table 2: Conceptual Data from FMO Analysis of a Nitroaromatic Compound

ParameterConceptual Value/Interpretation
HOMO EnergyRelatively low due to electron-withdrawing groups
LUMO EnergySignificantly lowered by the nitro group
HOMO-LUMO GapModerate to small, indicating potential for reactivity
Electron AffinityRelatively high, suggesting good electron acceptor properties

Note: This table provides a conceptual overview. Precise energy values for this compound would be obtained from specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netyoutube.com The MEP map displays regions of varying electrostatic potential on the molecular surface.

Negative Regions (Red/Yellow): These areas correspond to an excess of electron density and are susceptible to electrophilic attack. In nitroaromatic compounds, the oxygen atoms of the nitro group typically exhibit a strong negative potential. researchgate.net

Positive Regions (Blue): These areas indicate a deficiency of electrons and are prone to nucleophilic attack. The aromatic ring carbons, particularly those influenced by electron-withdrawing substituents, may show a positive potential. researchgate.net

For this compound, the MEP map would likely show a significant negative potential around the nitro group's oxygen atoms, making them potential sites for interaction with electrophiles. Conversely, the aromatic ring, being electron-deficient due to the nitro and bromo substituents, would exhibit positive potential, rendering it susceptible to nucleophilic aromatic substitution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. By simulating reaction pathways, identifying transition states, and calculating activation energies, researchers can gain a deeper understanding of reaction feasibility and selectivity.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction type for nitroaromatic compounds. masterorganicchemistry.com In these reactions, a nucleophile replaces a leaving group (in this case, the bromine atom) on the aromatic ring. The reaction typically proceeds through a two-step mechanism involving the formation of a Meisenheimer complex, a negatively charged intermediate. masterorganicchemistry.com

Computational modeling can be used to characterize the transition states for both the formation and decomposition of the Meisenheimer complex. By calculating the energy of these transition states, the activation energy for each step can be determined, allowing for the identification of the rate-determining step. masterorganicchemistry.com For this compound, the bulky tert-butyl group can be expected to exert a significant steric influence on the transition state geometry and energy, thereby affecting the reaction rate and regioselectivity.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. masterorganicchemistry.com This reduction can be achieved using various methods, including catalytic hydrogenation. masterorganicchemistry.comkaznu.kz Theoretical analysis using computational modeling can provide insights into the mechanism of this reduction on catalytic surfaces.

Studies can model the adsorption of this compound onto a catalyst surface (e.g., palladium, platinum, or nickel). By calculating the interaction energies and geometries, the preferred orientation of the molecule on the surface can be determined. Furthermore, the stepwise reduction of the nitro group, proceeding through intermediates such as nitroso and hydroxylamine (B1172632) species, can be simulated. These calculations help in understanding the role of the catalyst in facilitating the reaction and can guide the development of more efficient and selective catalytic systems. The orbital theory of catalysis has also been applied to understand the hydrogenation of the nitro group on various catalysts. kaznu.kz

Simulation of Decomposition Pathways and Thermochemical Properties

The thermal decomposition of nitroaromatic compounds, including this compound, is a subject of significant theoretical interest due to its relevance in understanding the stability and reaction mechanisms of energetic materials. Computational studies, primarily using density functional theory (DFT), have elucidated the primary pathways of unimolecular decomposition. nih.govresearchgate.net

Two principal decomposition mechanisms are generally considered for nitrobenzene and its derivatives:

Direct C–NO₂ Bond Homolysis: This pathway involves the simple cleavage of the carbon-nitro bond, yielding a phenyl radical and a nitrogen dioxide molecule (NO₂). acs.org

Nitro-Nitrite Rearrangement: A more complex, two-step mechanism that begins with the rearrangement of the nitro group (–NO₂) to a nitrite (B80452) group (–O–N=O), followed by the cleavage of the O–N bond to produce a phenoxyl radical and nitric oxide (NO). acs.org

For most nitrobenzene derivatives, DFT calculations at levels such as PBE0/6-31+G(d,p) have shown that the direct C–N bond dissociation is the more favorable pathway, possessing a lower activation energy. nih.govacs.org For nitrobenzene itself, the dissociation energy for C–N cleavage is calculated to be approximately 7.5 kcal/mol lower than the activation energy required for the rearrangement mechanism. researchgate.netacs.org

The substituents on the aromatic ring significantly influence the energies of these decomposition pathways. The position of the substituents is critical; ortho and para substitutions cause notable deviations in decomposition energies due to resonance effects involving the nitro group, whereas substituents in the meta position have a less significant impact. nih.govresearchgate.netacs.org In this compound, the tert-butyl group is ortho to the nitro group, and the bromo group is meta. The presence of an ortho substituent can introduce specific decomposition mechanisms not seen in non-ortho substituted compounds. researchgate.net

Furthermore, the activation energy for decomposition can be dramatically different depending on the phase. For many nitroaromatics, the activation energy is significantly lower in the condensed phase (solid or liquid) compared to the gas phase. acs.org This is attributed to a shift from unimolecular mechanisms in the gas phase to bimolecular radical reactions that become dominant in the condensed phase, providing lower-energy pathways for decomposition. acs.org

Table 1: General Findings on Nitroaromatic Decomposition Pathways

Decomposition Pathway General Description Relative Energetics Influence of Substituents
C–NO₂ Bond Homolysis Unimolecular cleavage of the C–N bond to form a phenyl radical and NO₂. Generally the lower energy pathway in the gas phase. acs.org Strongly affected by electronic effects (resonance) of ortho and para substituents. nih.gov
Nitro-Nitrite Rearrangement Isomerization to a nitrite intermediate, followed by O–N bond cleavage to form a phenoxyl radical and NO. Higher activation energy compared to direct C–N bond fission for nitrobenzene. acs.org Also influenced by the electronic nature and position of ring substituents. researchgate.net
Condensed-Phase Reactions Bimolecular reactions involving radical species become significant. Can lead to a substantially lower overall activation energy for decomposition. acs.org Dependent on intermolecular interactions and crystal packing.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

While a dedicated experimental spectrum for this compound is not widely published, its spectroscopic features can be reliably predicted using computational methods that have been validated against similar compounds. slideshare.netesisresearch.org DFT, particularly with the B3LYP functional, is a standard method for calculating vibrational (FT-IR, Raman) and NMR spectra. esisresearch.orgniscpr.res.in

¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts are heavily influenced by the electronic environment of the nuclei. The nitro group is a very strong electron-withdrawing group, which significantly deshields the protons and carbons at the ortho and para positions through both inductive and resonance effects. stackexchange.com The bromine atom is also electron-withdrawing (inductive effect), while the tert-butyl group is weakly electron-donating.

¹H NMR: The aromatic protons are expected to appear as distinct signals. The proton ortho to the nitro group (at position 6) would be the most deshielded, followed by the proton at position 3. The proton at position 5, being ortho to the bromine and para to the tert-butyl group, would have its shift determined by the balance of these effects. youtube.com

¹³C NMR: The trend for ¹³C NMR is more complex. For nitrobenzene, the order of deshielding is ipso > para > meta > ortho. stackexchange.com In this compound, the carbon attached to the nitro group (C1) would be highly deshielded, followed by the other substituted carbons (C2, C4).

Vibrational Spectroscopy (FT-IR and FT-Raman): The vibrational spectrum is characterized by the stretching and bending modes of its functional groups.

NO₂ Vibrations: Nitroaromatic compounds show strong characteristic bands for the asymmetric (νas) and symmetric (νs) stretching of the NO₂ group, typically found around 1535 ± 30 cm⁻¹ and 1345 ± 30 cm⁻¹, respectively. niscpr.res.inesisresearch.org

C–Br Vibrations: The C–Br stretching vibration is expected in the lower frequency region of the spectrum.

tert-Butyl Vibrations: The C-H stretching and bending vibrations of the tert-butyl group will be present in their characteristic regions (e.g., C-H stretching ~2900-3000 cm⁻¹).

Table 2: Predicted Spectroscopic Regions for this compound

Spectroscopy Type Feature Predicted Region Notes
¹H NMR Aromatic Protons ~7.5 - 8.5 ppm Protons ortho to the NO₂ group are the most deshielded. stackexchange.comyoutube.com
tert-Butyl Protons ~1.3 - 1.5 ppm Appears as a sharp singlet integrating to 9 protons.
¹³C NMR Aromatic Carbons ~120 - 150 ppm The carbon attached to the NO₂ group (C1) is the most deshielded. stackexchange.com
tert-Butyl Carbons ~30-35 ppm (quaternary and primary)
FT-IR / FT-Raman NO₂ Asymmetric Stretch 1505 - 1565 cm⁻¹ A strong, characteristic band for nitroaromatics. esisresearch.org
NO₂ Symmetric Stretch 1315 - 1375 cm⁻¹ Another strong, characteristic band. niscpr.res.in
Aromatic C-H Stretch 3050 - 3100 cm⁻¹
C-H (tert-butyl) Stretch 2900 - 3000 cm⁻¹

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR)

The chemical reactivity and biological activity of this compound are intrinsically linked to its molecular structure. Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the structure of chemicals like nitrobenzenes with their activities, such as toxicity. researchgate.netimist.ma These models are built on molecular descriptors that quantify various aspects of the molecule's physicochemical properties.

For nitroaromatic compounds, several key descriptors have been identified as crucial for predicting their toxic effects on various organisms: nih.govresearchgate.net

Hydrophobicity (log P): This descriptor, the logarithm of the octanol/water partition coefficient, measures the tendency of a compound to partition into fatty tissues. The presence of the large, nonpolar tert-butyl group and the bromine atom on the benzene (B151609) ring would give this compound a relatively high hydrophobicity, which often correlates with increased biological activity or toxicity. researchgate.net

Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are critical. The strong electron-withdrawing nature of the nitro group significantly lowers the E_LUMO, making the molecule more electrophilic and susceptible to reductive metabolic processes that can lead to toxic effects. nih.gov

Steric Descriptors: The bulky tert-butyl group at the ortho position can sterically hinder reactions at the nitro group or adjacent positions on the ring, influencing its metabolic fate and reactivity.

QSAR models developed for nitrobenzenes often reveal that toxicity is enhanced by increased hydrophobicity and high electrophilicity. researchgate.netdergipark.org.tr Therefore, the combination of a hydrophobic tert-butyl group and an electron-withdrawing nitro group suggests that this compound would be predicted as a compound of potential toxicological concern within its class.

Application of Hammett Constants for Substituent Effects

The Hammett equation is a foundational tool in physical organic chemistry that provides a quantitative measure of the electronic influence (inductive and resonance) of substituents on the reactivity of an aromatic ring. wikipedia.orgchemeurope.com It relates reaction rates (k) or equilibrium constants (K) of a substituted series to a reference reaction through the equation:

log(k/k₀) = ρσ

where:

σ (Sigma): The substituent constant, which depends only on the specific substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. youtube.com

ρ (Rho): The reaction constant, which measures the sensitivity of a particular reaction to substituent effects. chemeurope.com

For this compound, we can analyze the electronic effects by considering the Hammett constants for each substituent relative to a reaction center. Standard Hammett constants are typically not used for ortho substituents due to the inclusion of hard-to-quantify steric effects. wikipedia.org However, we can analyze the effects of the groups at the meta and para positions.

Nitro Group (–NO₂): This is one of the strongest electron-withdrawing groups, with a large positive σ_p value (+0.78). wikipedia.org It deactivates the ring towards electrophilic attack and stabilizes negative charge.

tert-Butyl Group (–C(CH₃)₃): This is a weakly electron-donating group due to hyperconjugation and induction, reflected in its negative Hammett constants (σ_m = -0.10, σ_p = -0.20). units.it

In the context of the entire molecule, the powerful electron-withdrawing nature of the nitro group, reinforced by the inductive effect of the bromine atom, dominates the electronic character of the ring. The weak donating effect of the tert-butyl group offers only minor opposition. This electronic profile makes the aromatic ring highly electron-deficient, which would strongly deactivate it towards electrophilic aromatic substitution and activate it for nucleophilic aromatic substitution.

Table 3: Hammett Substituent Constants (σ) for Relevant Groups

Substituent σ_meta (σ_m) σ_para (σ_p) Electronic Effect
-NO₂ +0.71 wikipedia.org +0.78 wikipedia.org Strongly Electron-Withdrawing
-Br +0.39 wikipedia.org +0.23 pitt.edu Electron-Withdrawing
-C(CH₃)₃ -0.10 units.it -0.20 units.it Weakly Electron-Donating
-H 0.00 0.00 Reference

Advanced Applications and Material Science Relevance of 4 Bromo 2 Tert Butyl 1 Nitrobenzene Derivatives

Role as a Synthetic Intermediate for Complex Organic Molecules

The reactivity of 4-bromo-2-tert-butyl-1-nitrobenzene, characterized by the presence of both an electron-withdrawing nitro group and a sterically hindering tert-butyl group, allows for its strategic use in multi-step organic syntheses. The bromine atom can be readily displaced or involved in cross-coupling reactions, while the nitro group can be reduced to an amine, offering a pathway to a wide array of substituted aromatic compounds.

Precursor in the Synthesis of Pharmaceutical Scaffolds and Agrochemicals

The structural framework of this compound is a valuable starting point for the synthesis of biologically active molecules. Its derivatives are key intermediates in the production of both pharmaceuticals and agrochemicals. chemimpex.com

A notable example in the pharmaceutical industry is the use of a closely related derivative, 4-bromo-2-nitrophenylacetic acid, as a crucial intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole. google.com The synthesis of such complex pharmaceutical agents often relies on the predictable reactivity of such well-defined building blocks.

In the agrochemical sector, derivatives of brominated and nitrated benzene (B151609) compounds are fundamental to creating new herbicides, fungicides, and insecticides. pmarketresearch.com For instance, derivatives of 1-bromo-4-tert-butylbenzene (B1210543) are used to synthesize triazole-class fungicides, which are essential for protecting crops like cereals and vegetables. pmarketresearch.com The market demand for high-performance agrochemicals to ensure food security continues to drive research into novel synthetic routes utilizing intermediates like this compound. pmarketresearch.com

Building Block for Specialty Dyes and Pigments

The chromophoric properties of nitroaromatic compounds and the potential for chemical modification make this compound and its derivatives useful in the synthesis of specialty dyes and pigments. chemimpex.comchemicalbook.com The reduction of the nitro group to an amino group, for example, yields 2-bromo-4-tert-butylaniline, a compound that can be used in the production of various dyes. chemicalbook.com The specific substituents on the benzene ring influence the color and stability of the resulting pigments, allowing for the fine-tuning of their properties for various applications, including in polymers and other advanced materials. bldpharm.combldpharm.com

Synthesis of Fused Heterocyclic Systems (e.g., Indoles)

Fused heterocyclic systems are a cornerstone of many pharmaceuticals and functional materials, and this compound derivatives are valuable precursors for their synthesis. nih.gov The synthesis of indoles, a privileged scaffold in medicinal chemistry, can be achieved through the reductive cyclization of nitrobenzene (B124822) derivatives. researchgate.netnih.gov Various methods, such as the Baeyer–Emmerling and Bartoli indole (B1671886) syntheses, utilize nitroarenes as starting materials. researchgate.netrsc.org

The general strategy involves the reduction of the nitro group and subsequent cyclization with a suitable partner to form the fused ring system. rsc.org The presence of the bromo and tert-butyl groups on the starting material allows for the creation of specifically substituted indole derivatives, which can be further elaborated into more complex molecules. nih.gov This approach is not limited to indoles; other fused heterocyclic systems like imidazothiazoles and benzothiazines can also be synthesized using related strategies, highlighting the versatility of nitroaromatic precursors. nih.govresearchgate.net

Contributions to Advanced Materials Science

The electronic properties imparted by the nitro and bromo substituents, combined with the solubility and processing characteristics influenced by the tert-butyl group, make derivatives of this compound attractive for applications in materials science.

Development of Organic Electronic Materials (e.g., Electron-Transporting Layers)

Derivatives of 1-bromo-4-tert-butylbenzene have found use in the synthesis of materials for organic light-emitting diodes (OLEDs). pmarketresearch.com These materials can function as electron-transport layers (ETLs) or hole-blocking layers, which are critical components for the efficiency and longevity of OLED devices used in displays and lighting. pmarketresearch.com The development of novel organic n-type materials, which are essential for efficient electron transport, is an active area of research, with a focus on creating molecules with tunable electronic properties and good stability. pmarketresearch.com

Fabrication of Chemosensors and Sensing Materials for Nitroaromatic Detection

There is a significant research effort focused on developing chemosensors for the detection of nitroaromatic compounds, which are often used in explosives. nih.govresearchgate.netresearchgate.net The principle behind many of these sensors is the interaction between an electron-rich sensing molecule and the electron-deficient nitroaromatic analyte, leading to a detectable signal, such as a change in color or fluorescence. mdpi.com

Derivatives of this compound, with their inherent nitro group, can be used to design and synthesize molecules that act as fluorescent chemosensors. By incorporating this unit into a larger, more complex fluorescent molecule, it is possible to create a system where the presence of other nitroaromatic compounds can be detected through fluorescence quenching. nih.gov The design of such sensors often involves creating a cavity-like structure where the analyte can bind, stabilized by intermolecular interactions. nih.gov

Catalysis and Photocatalysis Research Using Derived Metal-Organic Frameworks or Composites

The transformation of this compound into derivatives suitable for creating Metal-Organic Frameworks (MOFs) or composites is a key area of exploration for catalytic applications. While specific research on MOFs derived directly from this compound is not extensively documented, the principles of MOF synthesis and composite material design offer a clear path for its potential use.

The general approach involves chemically modifying this compound to introduce functional groups capable of coordinating with metal ions to form a porous framework. The bromo and nitro groups are prime sites for such functionalization. For instance, the bromo group can be converted into a carboxylic acid via a Grignard reaction followed by carboxylation, or into a pyridine-containing ligand through Suzuki or Stille cross-coupling reactions. arkat-usa.org These reactions create the necessary organic linkers for MOF assembly.

The resulting MOFs could exhibit catalytic activity for various organic transformations. The inherent porosity of MOFs allows for the diffusion of reactants to the active metal sites within the framework. The tert-butyl group, due to its bulkiness, can influence the pore size and shape of the MOF, potentially leading to size-selective catalysis.

In the realm of photocatalysis, composites incorporating derivatives of this compound could be designed. The nitroaromatic moiety itself is a subject of interest in photocatalytic reduction studies. For example, a composite material could be fabricated by embedding a derivative of this compound within a semiconductor matrix like titanium dioxide (TiO2). In such a composite, the semiconductor would act as the primary photocatalyst, absorbing light to generate electron-hole pairs, while the nitroaromatic derivative could play a role in charge separation or as a co-catalyst.

The catalytic reduction of the nitro group to an amino group is a well-studied reaction with significant industrial importance. The development of efficient and selective catalysts for this transformation is an ongoing area of research. MOFs and composites derived from this compound could be tailored to enhance the efficiency and selectivity of this reduction under either catalytic or photocatalytic conditions.

Table 1: Potential Catalytic Applications of Derived MOFs and Composites

Application AreaPotential Derivative of this compoundCatalytic Process
Fine Chemical Synthesis Carboxylated or pyridyl-functionalized linkersHeterogeneous catalysis in MOFs
Environmental Remediation Embedded within a TiO2 or other semiconductor matrixPhotocatalytic degradation of pollutants
Selective Reductions As a precursor for catalysts targeting nitro group reductionCatalytic or photocatalytic hydrogenation

Interdisciplinary Research Opportunities with Substituted Nitroaromatics

The unique chemical structure of substituted nitroaromatics, such as this compound, opens up a wide array of interdisciplinary research opportunities that span chemistry, materials science, and biology. The reactivity of the nitro and bromo groups, combined with the steric and electronic effects of the tert-butyl group, makes this class of molecules a versatile platform for scientific investigation.

In materials science , the focus extends beyond catalysis. The incorporation of such molecules into polymers could lead to materials with enhanced thermal stability or specific optical properties. The high dipole moment associated with the nitro group can be exploited in the design of nonlinear optical materials. Furthermore, the ability to functionalize the aromatic ring allows for the tuning of the material's properties for specific applications, such as in the development of advanced coatings or specialty polymers.

In the field of sensor technology , the electrochemical properties of nitroaromatic compounds are of particular interest. The nitro group is electrochemically active and can be readily reduced. This property can be harnessed to develop electrochemical sensors for the detection of various analytes. For instance, a sensor could be designed where the interaction of an analyte with a material derived from this compound causes a measurable change in the reduction potential of the nitro group.

Medicinal chemistry represents another significant avenue for interdisciplinary research. Nitroaromatic compounds are scaffolds for a variety of biologically active molecules. The nitro group is a common feature in many pharmaceuticals and can be a crucial pharmacophore. Research into the derivatives of this compound could lead to the discovery of new therapeutic agents. The bromo group provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of compounds to be screened for biological activity.

Table 2: Interdisciplinary Research Areas for Substituted Nitroaromatics

Research FieldPotential ApplicationKey Feature of the Molecule
Materials Science High-performance polymers, nonlinear optical materialsThermal stability, dipole moment from the nitro group
Sensor Technology Electrochemical sensorsRedox-active nitro group
Medicinal Chemistry Drug discovery, synthesis of bioactive compoundsVersatile scaffold for functionalization

The study of substituted nitroaromatics is a rich and expanding field. The specific substitution pattern of this compound provides a unique starting point for the exploration of new materials and technologies with far-reaching scientific and practical implications.

Future Research Directions and Emerging Challenges

Development of Green and Sustainable Synthetic Routes for Highly Substituted Nitrobenzenes

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, leading to significant environmental concerns related to acid waste. Future research is increasingly focused on developing greener and more sustainable synthetic methodologies. One promising avenue is the exploration of solid acid catalysts, such as sulfated natural zeolites and sulfated silica, which can facilitate nitration reactions under milder conditions and are often reusable. researchgate.netresearchgate.net For instance, the use of a sulfated natural bentonite (B74815) catalyst has shown high selectivity for the nitration of benzene (B151609) in a microwave-assisted process, highlighting the potential for energy-efficient and waste-reducing syntheses. researchgate.net

Another key area of development is the use of alternative nitrating agents and reaction media to minimize hazardous byproducts. nih.gov Research into catalytic nitration using heterogeneous catalysts like zeolites is underway to reduce acid waste. Additionally, microwave-assisted synthesis has demonstrated the ability to significantly shorten reaction times with comparable yields. The principles of green chemistry are being increasingly applied to the production of nitrobenzene (B124822) and its derivatives, aiming for processes that are not only efficient but also environmentally benign. researchgate.netspectrochem.in

Deeper Understanding of Complex Steric and Electronic Effects in Aromatic Reactivity

The reactivity of 4-Bromo-2-tert-butyl-1-nitrobenzene is intricately governed by the interplay of steric and electronic effects imparted by its substituents. The bulky tert-butyl group exerts significant steric hindrance, which can influence reaction rates, particularly in processes like cross-coupling reactions. Simultaneously, the nitro group is a strong electron-withdrawing group, deactivating the benzene ring towards electrophilic substitution. quora.comijrti.org This deactivation is a result of both inductive and resonance effects that decrease the electron density of the aromatic ring. quora.com

The combination of the ortho-directing tert-butyl group and the meta-directing nitro and bromo groups creates a unique electronic environment that dictates the regioselectivity of further reactions. Understanding these competing influences is crucial for predicting and controlling the outcomes of chemical transformations. For example, in electrophilic aromatic substitution, the deactivating nature of the nitro group makes the ring less susceptible to attack by electrophiles. ijrti.orgmsu.edu Future research will likely employ advanced spectroscopic and computational techniques to further elucidate these complex interactions and enable more precise control over the synthesis of desired derivatives.

Exploration of Novel Catalytic Transformations for this compound

The functional groups present in this compound, namely the bromo and nitro groups, offer versatile handles for a variety of catalytic transformations. The reduction of the nitro group to an amine is a particularly important reaction, as the resulting anilines are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.gov A wide range of catalysts, including those based on noble metals like palladium and platinum, as well as non-noble metal catalysts, have been developed for the reduction of nitroaromatics. rsc.orgresearchgate.netmdpi.com

Recent advancements have focused on the development of more sustainable and efficient catalytic systems. This includes the use of metal nanoparticles, which offer high catalytic performance and selectivity due to their unique nanostructures. rsc.orgresearchgate.net Furthermore, metal-free catalysts, such as phosphorus-doped carbon nanotubes, are emerging as environmentally friendly alternatives that can effectively catalyze the reduction of nitroaromatics. rsc.org The exploration of novel catalytic systems for reactions such as nucleophilic substitution of the bromine atom and cross-coupling reactions will continue to be a vibrant area of research, opening up new pathways for the synthesis of complex molecules. nih.gov

Rational Design of New Functional Materials Based on Nitroaromatic Frameworks

Nitroaromatic compounds are important building blocks in the synthesis of a wide array of functional materials, including dyes, polymers, and pharmaceuticals. nih.govresearchgate.net The specific properties of this compound, with its combination of a reactive bromo group and a reducible nitro group, make it a potentially valuable precursor for the rational design of new materials. For instance, its derivatives could be explored for applications in medicinal chemistry or as components of specialty polymers and dyes.

The electron-withdrawing nature of the nitro group can be harnessed to create materials with specific electronic or optical properties. nih.gov Nitroaromatic compounds have been investigated for their potential in developing bioactive compounds and as probes in biochemical studies. Future research in this area will likely focus on the synthesis of novel derivatives of this compound and the investigation of their properties for applications in areas such as nonlinear optics, charge-transporting materials, and sensing. The ability to precisely tune the steric and electronic properties of the molecule through further functionalization will be key to designing materials with tailored functionalities.

Synergistic Integration of Advanced Experimental and Computational Methodologies for Comprehensive Insights

A comprehensive understanding of the structure, reactivity, and properties of this compound necessitates a synergistic approach that combines advanced experimental techniques with sophisticated computational modeling. routledge.com Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of the molecule. ijrti.orgnih.gov These theoretical studies can help to rationalize experimental observations and predict the outcomes of reactions. ijrti.org

For example, computational methods have been used to study the electronic structure of nitrobenzene and the activation barriers for its dissociation. acs.org Similarly, the combination of IR spectroscopy and DFT calculations has been employed to investigate the interaction of nitrobenzene with catalyst surfaces, providing a deeper understanding of the reaction mechanisms in catalytic hydrogenation. nih.gov The integration of experimental data from techniques like NMR, HPLC, and mass spectrometry with computational models will be crucial for unraveling the complex chemistry of this and other highly substituted nitroaromatic compounds, ultimately enabling more efficient and targeted research and development. ambeed.com

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-Bromo-2-tert-butyl-1-nitrobenzene, and how is its structural integrity validated?

Methodological Answer:
The synthesis typically involves sequential functionalization of benzene derivatives. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride or tert-pentyl precursors under Lewis acid catalysis (e.g., AlCl₃) . Subsequent bromination and nitration steps require careful control of reaction conditions (e.g., HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination). Structural validation employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, aromatic splitting patterns).
  • HPLC-MS for purity assessment (>95% by area under the curve, as seen in similar brominated nitrobenzene derivatives) .
  • Melting point analysis (compare to literature values; e.g., related compounds like 4-Bromo-2-nitrotoluene melt at 146–151°C ).

Basic: What physicochemical properties are critical for handling this compound in experimental workflows?

Methodological Answer:
Key properties include:

  • Solubility : Typically soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly in water. Solubility profiling via gravimetric analysis in solvents like THF or acetonitrile is recommended.
  • Thermal stability : Differential scanning calorimetry (DSC) can detect decomposition temperatures. For example, analogs like 4-Bromo-2-(trifluoromethyl)benzonitrile show stability up to 150°C .
  • Hygroscopicity : Assess via dynamic vapor sorption (DVS) to optimize storage conditions (e.g., desiccated at 4°C).

Advanced: How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Methodological Answer:
Discrepancies in Suzuki-Miyaura or Ullmann coupling yields may arise from:

  • Steric hindrance : The tert-butyl group restricts access to the bromine site. Systematic studies varying catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos) and temperatures are advised .
  • Competing nitro-group reactivity : Nitro groups can act as directing groups or participate in side reactions. Control experiments using nitro-free analogs (e.g., 1-Bromo-4-tert-butylbenzene ) can isolate bromine’s role.
  • Computational modeling : DFT calculations (e.g., Gibbs free energy barriers for transition states) clarify steric/electronic effects .

Advanced: What strategies are effective for mechanistic studies of nitration regioselectivity in tert-butyl-substituted bromobenzenes?

Methodological Answer:
To probe nitration pathways:

  • Isotopic labeling : Use ¹⁵N-labeled HNO₃ to track nitro-group incorporation via NMR or mass spectrometry .
  • Kinetic profiling : Monitor reaction intermediates via in situ IR or stopped-flow techniques under varying acid concentrations (H₂SO₄/HNO₃ ratios).
  • Competitive experiments : Compare nitration rates of 4-Bromo-2-tert-butylbenzene vs. non-brominated analogs to quantify the bromine’s directing effect .

Advanced: How does this compound behave under long-term storage or extreme conditions, and how is degradation characterized?

Methodological Answer:
Stability assessment involves:

  • Forced degradation studies : Expose the compound to heat (60–80°C), light (UV irradiation), or humidity (40–75% RH) for 4–12 weeks. Monitor via:
    • LC-MS/MS to identify degradation products (e.g., debromination or nitro-group reduction).
    • XRD to detect crystallinity changes .
  • Radical scavenger testing : Add antioxidants (e.g., BHT) to assess oxidative degradation pathways .

Advanced: How can computational tools predict the environmental or toxicological behavior of this compound?

Methodological Answer:

  • QSAR modeling : Predict biodegradation or toxicity using descriptors like logP (lipophilicity) and electron-withdrawing effects of nitro/bromo groups.
  • Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to infer metabolic pathways .
  • Ecotoxicity assays : Pair computational predictions with in vitro tests (e.g., Daphnia magna LC₅₀) for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.